molecular formula C18H32O2 B5220424 (4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol

(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol

Cat. No. B5220424
M. Wt: 280.4 g/mol
InChI Key: AUOVKGKQXRJJTJ-UHFFFAOYSA-N
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Description

(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has shown promise in a number of different research areas.

Mechanism of Action

The mechanism of action of (4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol is not yet fully understood, but it is believed to act by binding to specific sites on proteins and other biomolecules. This binding can alter the structure and function of these molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol has been found to have a number of biochemical and physiological effects. For example, this compound has been found to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism and other processes. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol in lab experiments is its high specificity for certain biomolecules. This specificity can make it a valuable tool for studying the function of specific proteins and other molecules. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.

Future Directions

There are a number of potential future directions for research on (4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol. For example, further studies could be conducted to better understand the mechanism of action of this compound, and to identify new biomolecules that it may interact with. Additionally, this compound could be further explored as a potential therapeutic agent, particularly in the treatment of diseases and conditions that are characterized by inflammation and oxidative stress. Finally, new synthetic methods could be developed to make this compound more readily available for research purposes.

Synthesis Methods

The synthesis of (4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol is a complex process that requires a significant amount of expertise and specialized equipment. The most commonly used method for synthesizing this compound involves the use of a Grignard reagent, which is then reacted with a ketone to form the desired product.

Scientific Research Applications

(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol has been found to have a number of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the structure and function of proteins and other biomolecules. Additionally, this compound has been found to have potential applications in the development of new drugs and other therapeutic agents.

properties

IUPAC Name

(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-5-6-7-8-9-16-17-13(2)10-14(3)18(11-19,12-20-16)15(17)4/h10,14-17,19H,5-9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOVKGKQXRJJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C2C(C(CO1)(C(C=C2C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol

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